

Synonyms and alternative names for 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-(dichloromethyl)benzene

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An In-Depth Technical Guide to 1-Chloro-2-(dichloromethyl)benzene

This guide provides a comprehensive overview of **1-chloro-2-(dichloromethyl)benzene**, a significant compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemicals. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Identification

1-Chloro-2-(dichloromethyl)benzene is a substituted aromatic hydrocarbon with three chlorine atoms, one on the aromatic ring and two on the methyl group.^[1] This substitution pattern provides a unique combination of a stable aryl halide and a reactive dichloromethyl group, making it a versatile intermediate.^[1] The compound is identified by several names and registry numbers across various chemical databases.

Identifier Type	Value
IUPAC Name	1-chloro-2-(dichloromethyl)benzene[2]
CAS Number	88-66-4[1][2][3][4]
Molecular Formula	C ₇ H ₅ Cl ₃ [1][2][3][4]
Molecular Weight	195.47 g/mol [4]
InChI Key	BXSVYGKOUULJCL-UHFFFAOYSA-N[1]
EC Number	201-849-1[3]
UNII	K5E7WV7UTV[3]
DSSTox Substance ID	DTXSID1058975[3]

Below is a list of common synonyms and alternative names for **1-chloro-2-(dichloromethyl)benzene**.

Synonyms & Alternative Names
2-Chlorobenzal chloride[2][5]
ALPHA,ALPHA,2-Trichlorotoluene[2]
2-Chloro-1-dichloromethylbenzene[2]
2-Chlorobenzylidene dichloride[2][5]
2-Chlorophenyldichloromethane[2]
o,α,α-Trichlorotoluene[5]
o-Chlorobenzal Chloride[5]
o-(Dichloromethyl)chlorobenzene[5]

Physicochemical Properties

The physical and chemical properties of **1-chloro-2-(dichloromethyl)benzene** are critical for designing experiments and manufacturing processes. It typically appears as a colorless liquid.

[\[1\]](#)

Property	Value
Appearance	Colorless to pale yellow liquid [1] [4]
Boiling Point	225-232 °C [1]
Density	1.381 - 1.384 g/cm ³ [1] [3]
Flash Point	146.6 °C [3]
Vapor Pressure	0.11 mmHg at 25°C [3]
LogP	3.81620 [3]

Chemical Reactivity and Applications

The reactivity of **1-chloro-2-(dichloromethyl)benzene** is primarily influenced by its chloro and dichloromethyl substituents.[\[1\]](#) The dichloromethyl group is a versatile functional handle that can be hydrolyzed to form an aldehyde (2-chlorobenzaldehyde), reduced to a methyl group, or converted to other derivatives.[\[1\]](#) The aryl halide portion allows for various cross-coupling reactions, which are fundamental in constructing complex molecules.[\[1\]](#)

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[\[1\]](#)[\[2\]](#) For instance, its derivatives are used in building the thienopyridine core of antiplatelet drugs like ticlopidine.[\[1\]](#) It is also a precursor for manufacturing 2-chlorine trityl alcohol (2-CTA) resin, which is used in solid-phase peptide synthesis.[\[6\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **1-chloro-2-(dichloromethyl)benzene** are provided below.

Protocol 1: Side-Chain Chlorination of 2-Chlorotoluene

One of the most common production methods is the direct side-chain chlorination of 2-chlorotoluene.[\[1\]](#) This process requires precise control to achieve high selectivity for the

dichloro product over mono- and trichloro- byproducts.[1]

Materials and Equipment:

- 500 ml three-necked round-bottom flask
- Reflux condenser
- Thermometer
- Gas inlet tube
- Heating mantle
- 2-chlorotoluene (o-chlorotoluene), iron-free (254 g, 2 mol)[7]
- Phosphorus trichloride (2 g)[7]
- Chlorine gas
- Mercury lamp or access to bright sunlight[7]
- Absorption flask for hydrogen chloride[7]
- Vacuum distillation setup[7]

Procedure:

- Set up the chlorination apparatus consisting of the three-necked flask equipped with the reflux condenser, thermometer, and gas inlet tube.[7]
- Connect the top of the reflux condenser to an absorption flask to neutralize the evolving hydrogen chloride gas.[7]
- Place the flask in bright sunlight or illuminate it with a mercury lamp. Iron must be excluded as it catalyzes chlorination on the benzene ring.[7]
- Add 254 g of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride to the flask.[7]

- Heat the flask to 130 °C and begin bubbling chlorine gas through the mixture.[\[7\]](#)
- The reaction temperature will gradually rise to 160-170 °C. Continue the chlorination until the reaction mixture has gained 136-137 g in weight.[\[7\]](#)
- Stop the chlorine flow and continue to boil the mixture to remove excess dissolved hydrogen chloride, then allow it to cool.[\[7\]](#)
- Purify the crude product by vacuum distillation. The main fraction is collected at 101.5-130 °C / 10 mm Hg, yielding 300-310 g of **1-chloro-2-(dichloromethyl)benzene**.[\[7\]](#)

Protocol 2: Synthesis from 2-Chlorobenzophenone

An alternative laboratory-scale synthesis involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride.[\[6\]](#)

Materials and Equipment:

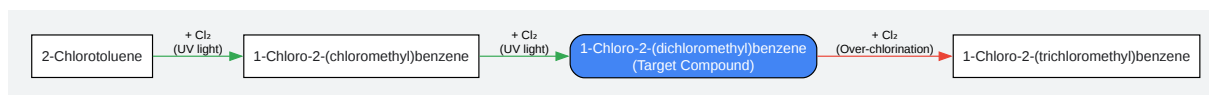
- Reactor vessel (e.g., 2 L three-necked flask)
- Heating mantle with stirring
- Reflux condenser
- 2-chlorobenzophenone (400 g, 1.828 mol)[\[6\]](#)
- Phosphorus pentachloride (385 g, 1.828 mol)[\[6\]](#)
- Dichloroethane or Methylene dichloride (solvent)[\[6\]](#)
- Ice water bath
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a reactor, dissolve 2-chlorobenzophenone in dichloroethane (mass ratio of 1:4 to 1:8). Warm to 55-65 °C and stir until fully dissolved.[6]
- Add phosphorus pentachloride powder (molar ratio of 1.05-1.2:1 relative to 2-chlorobenzophenone).[6]
- Heat the mixture to 85-90 °C and reflux for 10-15 hours.[6]
- After the reaction, cool the mixture to room temperature.[6]
- Slowly pour the reaction mixture into an ice-water mixture to hydrolyze excess phosphorus pentachloride.[6]
- Transfer the mixture to a separatory funnel. Wash the organic phase multiple times with water.[6]
- Separate the organic phase and dry it with a suitable drying agent to obtain the **1-chloro-2-(dichloromethyl)benzene** solution.[6]

Visualized Synthesis Pathway

The following diagram illustrates the stepwise free-radical chlorination of 2-chlorotoluene to produce **1-chloro-2-(dichloromethyl)benzene**. This process highlights the formation of the intermediate, 1-chloro-2-(chloromethyl)benzene, and the potential for over-chlorination to 1-chloro-2-(trichloromethyl)benzene.



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Caption: Stepwise synthesis of **1-chloro-2-(dichloromethyl)benzene**.

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- To cite this document: BenchChem. [Synonyms and alternative names for 1-Chloro-2-(dichloromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361784#synonyms-and-alternative-names-for-1-chloro-2-dichloromethyl-benzene\]](https://www.benchchem.com/product/b1361784#synonyms-and-alternative-names-for-1-chloro-2-dichloromethyl-benzene)

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